molecular formula C22H29N3O2 B5315239 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide

6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide

Cat. No. B5315239
M. Wt: 367.5 g/mol
InChI Key: CHLZYFUOAJKJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide acts as a selective inhibitor of IKKβ, which prevents the phosphorylation and subsequent degradation of IκBα, a negative regulator of the NF-κB signaling pathway. By inhibiting the activity of IKKβ, 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide reduces the activation of NF-κB, which leads to a decrease in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide has been shown to have anti-inflammatory and anti-tumor effects in various preclinical models. In vitro studies have demonstrated that 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli. In vivo studies have shown that 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide reduces inflammation and tumor growth in various animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide is its high selectivity for IKKβ, which reduces the potential for off-target effects. However, one of the limitations of 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the development of 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide as a therapeutic agent. One potential application is in the treatment of inflammatory bowel disease (IBD), where 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide has been shown to reduce inflammation and promote intestinal epithelial cell survival. Another potential application is in the treatment of cancer, where 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide has been shown to inhibit tumor growth and metastasis. Additionally, there is potential for the development of new analogs of 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide with improved solubility and bioavailability.

Synthesis Methods

6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide can be synthesized using a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with piperidine, followed by reduction, amidation, and cyclization reactions. The final product is obtained as a white solid with a purity of over 98%.

Scientific Research Applications

6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, 6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylnicotinamide has been shown to inhibit the activity of IKKβ, a key regulator of the NF-κB signaling pathway, which plays a critical role in the regulation of inflammation and immune response.

properties

IUPAC Name

6-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]-N-propylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-2-10-24-22(27)17-7-9-21(25-15-17)18-12-16(13-20(26)14-18)6-8-19-5-3-4-11-23-19/h7,9,12-15,19,23,26H,2-6,8,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLZYFUOAJKJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN=C(C=C1)C2=CC(=CC(=C2)CCC3CCCCN3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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